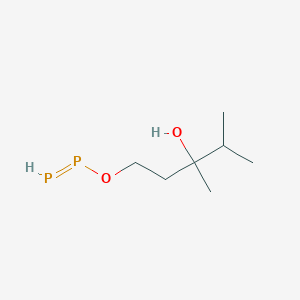
3-Hydroxy-3,4-dimethylpentyl phosphanylidenephosphinite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: 3-ヒドロキシ-3,4-ジメチルペンチルホスファニリデンホスフィナイトの合成は、複数ステップのプロセスを伴います反応条件には、多くの場合、高い収率と純度を確保するために、特定の触媒と溶媒の使用が含まれます .
工業的製造方法: この化合物の工業的製造には、効率を最大化し、廃棄物を最小限に抑えるために、最適化された反応条件を用いた大規模合成が含まれる場合があります。 連続フロー合成や自動反応モニタリングなどの技術は、生産のスケーラビリティと一貫性を高めるために採用できます .
反応の種類:
酸化: この化合物は、酸化反応を起こし、酸化剤と反応して酸化誘導体を形成します。
還元: 還元剤によって還元型に変換される還元反応にも参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤がよく使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってホスフィンオキシドが生成される場合があり、還元によってホスフィン誘導体が生成される可能性があります .
4. 科学研究の応用
化学: この化合物は、配位化学で配位子として使用され、金属イオンと錯体を形成します。
生物学: 生物学的研究では、この化合物は、生体分子との相互作用と潜在的な治療効果について調査されています。 酵素阻害と受容体結合に関する研究で使用されています .
医学: その独特の構造により、生物活性と選択性を高めることができる修飾が可能です .
産業: 産業部門では、この化合物は、高度な材料と化学プロセスの開発に使用されています。 その安定性と反応性は、ポリマー合成や表面改質など、さまざまな用途に適しています .
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, where it forms complexes with metal ions.
Biology: In biological research, the compound is investigated for its interactions with biomolecules and potential therapeutic effects. It is used in studies related to enzyme inhibition and receptor binding .
Medicine: Its unique structure allows for modifications that can enhance its biological activity and selectivity .
Industry: In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface modification .
作用機序
3-ヒドロキシ-3,4-ジメチルペンチルホスファニリデンホスフィナイトの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の活性部位に結合するか、そのコンフォメーションを変更することによって、これらの標的の活性を調節できます。 この相互作用は、細胞シグナル伝達経路や生化学的プロセスの変化につながる可能性があります .
類似化合物:
- 3-ヒドロキシ-3,4-ジメチルペンチルホスフィンオキシド
- 3-ヒドロキシ-3,4-ジメチルペンチルホスフィン
- 3-ヒドロキシ-3,4-ジメチルペンチルホスフィナイト
比較: 類似化合物と比較して、3-ヒドロキシ-3,4-ジメチルペンチルホスファニリデンホスフィナイトは、ホスファニリデン基の存在により、独特の反応性と安定性を示します。この基は、金属イオンと安定な錯体を形成し、さまざまな化学反応に参加する能力を高めます。 さらに、その独特の構造により、さまざまな修飾が可能となり、研究と産業の用途に役立つ汎用性の高い化合物となります .
類似化合物との比較
- 3-hydroxy-3,4-dimethylpentyl phosphine oxide
- 3-hydroxy-3,4-dimethylpentyl phosphine
- 3-hydroxy-3,4-dimethylpentyl phosphinite
Comparison: Compared to its similar compounds, 3-hydroxy-3,4-dimethylpentyl phosphanylidenephosphinite exhibits unique reactivity and stability due to the presence of the phosphanylidene group. This group enhances its ability to form stable complexes with metal ions and participate in various chemical reactions. Additionally, its unique structure allows for diverse modifications, making it a versatile compound for research and industrial applications .
特性
分子式 |
C7H16O2P2 |
|---|---|
分子量 |
194.15 g/mol |
IUPAC名 |
3,4-dimethyl-1-phosphanylidenephosphanyloxypentan-3-ol |
InChI |
InChI=1S/C7H16O2P2/c1-6(2)7(3,8)4-5-9-11-10/h6,8,10H,4-5H2,1-3H3 |
InChIキー |
VODAHBTZSLKFBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(CCOP=P)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B10770545.png)
![[2-chloro-4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-(2,2-dimethylpiperazin-1-yl)methanone](/img/structure/B10770548.png)
![2-[[3,4-Dioxo-2-(pyridin-4-ylamino)cyclobuten-1-yl]amino]-2-(3-hydroxyphenyl)acetamide](/img/structure/B10770549.png)

![Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)
![1-Ethoxycarbonyloxyethyl 2-[[2-[(2-amino-4-methylsulfanylbutyl)disulfanylmethyl]-3-phenylpropanoyl]amino]acetate](/img/structure/B10770556.png)
![N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B10770564.png)
![[(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate](/img/structure/B10770576.png)
![5-[4-(4-cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-4-(hydroxymethyl)-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10770578.png)
![3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B10770584.png)


![2-[[(2~{R})-2-butyl-6,7-bis(chloranyl)-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid](/img/structure/B10770615.png)
![N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide](/img/structure/B10770620.png)
